m-Chlorocumene is a chemical compound with the formula C9H11Cl . It contains total 21 bond(s); 10 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) . It’s used in various chemical reactions, and its reaction thermochemistry data is compiled by the U.S. Secretary of Commerce on behalf of the U.S.A .
m-Chlorocumene is an organic compound with the chemical formula C₉H₁₁Cl. It is a chlorinated derivative of cumene, characterized by the presence of a chlorine atom at the meta position of the aromatic ring. This compound is notable for its versatility in organic synthesis and its role as an intermediate in various chemical processes. m-Chlorocumene is typically a colorless to pale yellow liquid with a distinct aromatic odor, and it is soluble in organic solvents but has limited solubility in water.
Currently, there is no documented research on the specific mechanism of action of m-Chlorocumene in biological systems.
The general reactivity of m-chlorocumene allows it to be utilized as a building block in various synthetic pathways.
Several methods exist for synthesizing m-chlorocumene:
m-Chlorocumene finds applications across various fields:
Interaction studies involving m-chlorocumene primarily focus on its reactivity with other chemical species. For example:
These interactions are crucial for understanding how m-chlorocumene can be effectively utilized in various synthetic applications.
m-Chlorocumene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Cumene | C₉H₁₂ | Parent compound; used as a precursor for phenol production. |
| p-Chlorocumene | C₉H₁₁Cl | Chlorine at para position; different reactivity profile. |
| o-Chlorocumene | C₉H₁₁Cl | Chlorine at ortho position; exhibits different steric effects. |
| Isopropylbenzene | C₉H₁₂ | No chlorine; serves as a precursor for chlorinated derivatives. |
m-Chlorocumene is unique due to its specific positioning of the chlorine atom, which influences both its chemical reactivity and potential biological activity compared to its ortho and para counterparts.
Meta-chlorocumene (1-chloro-3-(1-methylethyl)benzene) exhibits liquid phase stability under standard ambient conditions [1] [2]. The compound demonstrates characteristic behavior of aromatic chlorinated hydrocarbons with regard to phase transitions, though specific experimental melting and boiling point data for m-chlorocumene remain limited in the available literature.
Comparative analysis with structural isomers provides insight into expected phase behavior. The ortho-isomer (o-chlorocumene) displays a melting point of -74.4°C and boiling point of 191.15°C [3], while maintaining a density of 1.0324 g/mL [3]. These values suggest that m-chlorocumene likely exhibits similar thermal properties due to identical molecular composition and comparable steric effects.
| Property | m-Chlorocumene | o-Chlorocumene | p-Chlorocumene |
|---|---|---|---|
| Melting Point (°C) | Not determined | -74.4 [3] | Not determined |
| Boiling Point (°C) | Not determined | 191.15 [3] | Not determined |
| Density (g/mL) | Not determined | 1.0324 (est.) [3] | Not determined |
| Phase at 25°C | Liquid [1] | Liquid [3] | Liquid [5] |
The thermal behavior of chlorinated aromatic compounds generally follows predictable patterns based on molecular structure and intermolecular forces. Research on related aromatic chlorinated systems indicates that phase transitions occur through disruption of van der Waals forces and π-π interactions between aromatic rings [6] [7]. The presence of the chlorine substituent at the meta position influences the electronic distribution and consequently affects the intermolecular interactions responsible for phase stability.
The volatility characteristics of m-chlorocumene are influenced by its molecular weight of 154.64 g/mol [8] and the presence of both aromatic and aliphatic structural features. The compound's vapor pressure behavior can be estimated based on structural correlations with similar chlorinated aromatic compounds.
Thermodynamic measurements from equilibrium studies reveal that m-chlorocumene exhibits an enthalpy of reaction (ΔrH°) of -3.35 ± 0.84 kJ/mol in the liquid phase under standard conditions [1] [2]. This value was determined through equilibrium measurements as reported by Nesterova et al. (1985) [1] [2], providing fundamental insight into the compound's thermodynamic stability.
| Thermodynamic Parameter | Value | Phase | Reference |
|---|---|---|---|
| Enthalpy of Reaction (ΔrH°) | -3.35 ± 0.84 kJ/mol | Liquid | Nesterova et al., 1985 [1] [2] |
| Standard Conditions | 298.15 K, 1 atm | - | NIST [1] [2] |
| Method | Equilibrium (Eqk) | - | NIST [1] [2] |
The vapor-liquid equilibrium behavior of chlorinated aromatic compounds is governed by molecular polarity, aromatic character, and steric factors [9] [10]. Studies on similar systems, such as monochlorobenzene and related compounds, demonstrate that vapor pressure typically decreases with increasing molecular complexity and chlorine substitution patterns [11] [10].
Environmental fate modeling suggests that compounds with similar structural characteristics to m-chlorocumene exhibit moderate volatility [12] [13], with vapor pressures typically ranging from 0.1 to 10 mmHg at 25°C for chlorinated aromatic hydrocarbons of comparable molecular weight [11] [10].
The Hansen solubility parameters for m-chlorocumene can be estimated based on its molecular structure and comparison with structurally related compounds. These parameters provide quantitative measures of molecular cohesive energy density components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding capacity (δH).
For m-chlorocumene, the aromatic benzene ring contributes significantly to dispersion interactions, while the chlorine substituent introduces polar character. The isopropyl group provides additional hydrophobic character that influences overall solvation behavior.
Based on structural analysis and comparison with related chlorinated aromatics, the estimated Hansen solubility parameters for m-chlorocumene are:
| Parameter | Estimated Value (MPa^0.5) | Component |
|---|---|---|
| δD (Dispersion) | 18.0 - 19.0 | van der Waals forces |
| δP (Polar) | 2.5 - 3.5 | Dipole-dipole interactions |
| δH (Hydrogen bonding) | 0.0 - 1.0 | H-bond donor/acceptor |
| δTotal | 18.5 - 19.5 | Total solubility parameter |
The dispersion component dominates due to the aromatic π-electron system and the substantial molecular volume contributed by the aromatic ring and isopropyl substituent [14] [6]. The polar component reflects the electron-withdrawing effect of the chlorine atom, which creates a molecular dipole moment [15] [16]. The hydrogen bonding component remains minimal, as m-chlorocumene lacks strong hydrogen bond donor or acceptor sites [14] [17].
The octanol-water partition coefficient (logP) serves as a critical parameter for understanding the compound's lipophilicity and environmental fate. Experimental determination indicates that m-chlorocumene exhibits a logP value of 3.93 [18], demonstrating significant hydrophobic character.
| Partition Coefficient | Value | Method | Source |
|---|---|---|---|
| logP (octanol/water) | 3.93 | Experimental | SIELC Technologies [18] |
| Water Solubility | Low | Estimated | Literature correlation [19] [20] |
| Lipophilicity Class | Moderately High | Calculated | Based on logP value |
The logP value of 3.93 indicates that m-chlorocumene preferentially partitions into the organic (octanol) phase by a factor of approximately 8,500:1 compared to the aqueous phase [18] [19]. This behavior is consistent with the compound's structural characteristics:
Comparative analysis with related compounds demonstrates that chlorinated aromatics typically exhibit logP values ranging from 2.5 to 4.5 [19] [15], depending on substitution patterns and molecular size. The observed value for m-chlorocumene falls within the expected range for mono-chlorinated aromatic compounds with alkyl substitution.
The COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) protocol has been successfully applied to similar chlorinated aromatic systems, showing minimal deviation (3.0 × 10^-3) between experimental and calculated values [9], supporting the reliability of computational approaches for related compounds.
The FT-IR spectroscopic analysis of m-chlorocumene reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule. The aromatic chlorinated structure gives rise to distinctive spectral features that enable identification and structural confirmation.
Aromatic Carbon-Hydrogen Stretching Region (3000-3100 cm^-1)
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm^-1, characteristic of sp2-hybridized carbon atoms in the benzene ring [21] [22]. These bands typically exhibit medium to strong intensity and provide confirmation of aromatic character. For chlorinated aromatics, slight shifts may occur due to electronic effects of the chlorine substituent affecting the aromatic π-system [22] [23].
Aliphatic Carbon-Hydrogen Stretching Region (2800-3000 cm^-1)
The isopropyl group contributes characteristic absorptions in the 2800-3000 cm^-1 region [21] [24]. Specifically:
These vibrations correspond to the aliphatic portions of the isopropyl substituent and exhibit strong absorption intensity [21] [24].
Aromatic Carbon-Carbon Stretching Region (1400-1600 cm^-1)
The aromatic ring exhibits characteristic C=C stretching modes in the 1400-1600 cm^-1 region [21] [22]. For substituted benzenes:
The exact frequencies depend on the substitution pattern and electronic effects of the chlorine and isopropyl substituents [22] [23].
Carbon-Chlorine Stretching Region (600-800 cm^-1)
The C-Cl stretching vibration appears as a characteristic band in the 600-800 cm^-1 region [21] [25]. For aromatic chlorides, this absorption typically occurs around:
This band provides definitive evidence for the presence of the chlorine substituent and distinguishes chlorinated aromatics from their non-halogenated analogs [21] [25].
| Vibrational Mode | Frequency Range (cm^-1) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium-Strong | νC-H (aromatic) |
| Aliphatic C-H stretch | 2800-3000 | Strong | νC-H (isopropyl) |
| Aromatic C=C stretch | 1500-1600 | Medium-Strong | νC=C (ring) |
| C-H bending | 1400-1500 | Medium | δC-H |
| Aromatic C-Cl stretch | 750-800 | Medium | νC-Cl |
| Out-of-plane bending | 400-900 | Variable | γC-H, γC-Cl |
Meta-Substitution Pattern Recognition
The meta-disubstitution pattern (1,3-substitution) produces a characteristic fingerprint region that distinguishes it from ortho and para isomers [22] [23]. Specific features include:
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of chemical shift patterns for both carbon-13 and proton nuclei in m-chlorocumene.
$${}^{1}$$H NMR Chemical Shift Analysis
The proton NMR spectrum of m-chlorocumene exhibits distinct resonance patterns corresponding to different hydrogen environments:
Aromatic Proton Region (6.5-8.0 ppm)
The aromatic protons appear in the characteristic downfield region due to deshielding effects of the aromatic π-electron system [26] [27]. For the meta-disubstituted benzene ring:
The exact chemical shifts depend on the electronic effects of both the chlorine (electron-withdrawing) and isopropyl (electron-donating) substituents [26] [27].
Isopropyl Proton Region (0.5-3.0 ppm)
The isopropyl group contributes characteristic multipicity patterns:
The methine proton appears as a septet due to coupling with six equivalent methyl protons, while the methyl protons appear as a doublet due to coupling with the single methine proton [26] [27] [28].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling |
|---|---|---|---|
| Aromatic H (meta to Cl) | 7.0-7.4 | Multiplet | J ~8 Hz |
| Aromatic H (ortho to iPr) | 7.1-7.4 | Multiplet | J ~8 Hz |
| Isopropyl CH | 2.8-3.2 | Septet | J ~7 Hz |
| Isopropyl CH3 | 1.2-1.3 | Doublet | J ~7 Hz |
$${}^{13}$$C NMR Chemical Shift Analysis
Carbon-13 NMR provides definitive structural identification through analysis of carbon environments across the extended chemical shift range (0-220 ppm) [29] [30].
Aromatic Carbon Region (110-160 ppm)
The aromatic carbons exhibit characteristic chemical shifts influenced by substitution effects:
The carbon bearing chlorine (C-3) appears upfield (~130-135 ppm) compared to the carbon bearing isopropyl (C-1) (~145-150 ppm) due to the γ-effect of chlorine substitution [29] [30] [31].
Aliphatic Carbon Region (10-50 ppm)
The isopropyl carbons appear in the upfield region:
These values are typical for branched alkyl substituents attached to aromatic rings [29] [30] [31].
| Carbon Environment | Chemical Shift (ppm) | Carbon Type | Substitution Effect |
|---|---|---|---|
| C-1 (bearing isopropyl) | 145-150 | Quaternary | Alkyl substitution |
| C-3 (bearing chlorine) | 130-135 | Quaternary | Halogen substitution |
| Aromatic CH | 125-135 | Tertiary | Variable based on position |
| Isopropyl CH | 33-35 | Tertiary | Benzylic position |
| Isopropyl CH3 | 23-25 | Primary | Methyl groups |
Coupling Pattern Analysis
The $${}^{13}$$C NMR spectrum typically employs proton decoupling to simplify interpretation, resulting in singlet peaks for each carbon environment [32] [29]. However, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can provide multiplicity information to distinguish between CH3, CH2, CH, and quaternary carbons [32] [31].
Integration and Quantitative Analysis